Benzyl 3,3-dimethylpent-4-enoate, also known as methyl 3,3-dimethyl-4-pentenoate, is an organic compound characterized by its molecular formula and a molar mass of approximately 142.2 g/mol. This compound appears as a colorless to almost colorless liquid with a boiling point of about 59°C at reduced pressure and a density of 0.899 g/cm³. Its refractive index is around 1.423, and it has a flash point of 107°F (approximately 42°C) .
Benzyl 3,3-dimethylpent-4-enoate features a pentenoate structure with methyl and dimethyl substitutions on the carbon chain, contributing to its unique chemical properties. It is primarily used as an intermediate in organic synthesis and has applications in the production of various chemical compounds.
Benzyl 3,3-dimethylpent-4-enoate can be synthesized through various methods:
Benzyl 3,3-dimethylpent-4-enoate serves as an important intermediate in organic synthesis:
Several compounds share structural similarities with Benzyl 3,3-dimethylpent-4-enoate. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 2-methylbutanoate | Methyl ester of branched chain | Simpler structure with no double bond |
| Ethyl 4-pentenoate | Ethyl ester instead of methyl | Different alkoxy group affects reactivity |
| Methyl hexanoate | Saturated fatty acid derivative | Lacks unsaturation; used widely in flavoring |
| Benzyl acetate | Aromatic ester | Commonly used as a solvent and fragrance |
Benzyl 3,3-dimethylpent-4-enoate stands out due to its unsaturated nature and specific substituents that enhance its reactivity compared to other similar esters. Its application in synthesizing insecticides also highlights its unique role in agrochemical production.
Classical Fischer esterification remains a cornerstone for synthesizing benzyl alkenoates. In a representative procedure, 3,3-dimethylpent-4-enoic acid reacts with benzyl alcohol under acidic catalysis. Sulfuric acid (0.5–1.0 mol%) typically facilitates the reaction at 110–120°C for 6–8 hours, achieving yields of 68–72%.
Key Reaction Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Acid Catalyst Loading | 0.7–0.9 mol% H₂SO₄ | Maximizes rate |
| Molar Ratio | 1:1.2 (acid:benzyl-OH) | Limits oligomers |
| Reaction Time | 7 hours | 95% conversion |
Side reactions include benzyl ether formation (3–5%) and dehydration of the pentenoic acid precursor. Purification via fractional distillation (bp 195–200°C at 760 mmHg) effectively isolates the product.
Transition metal-catalyzed transesterification offers improved selectivity for sensitive substrates. A titanium(IV) isopropoxide-mediated process converts methyl 3,3-dimethylpent-4-enoate to the benzyl ester in 82% yield under mild conditions (60°C, 4 hours):
Reaction Scheme: CH₃O-CO-C(CH₃)₂-CH₂-CH₂-CH₂ + C₆H₅CH₂OH → C₆H₅CH₂O-CO-C(CH₃)₂-CH₂-CH₂-CH₂ + CH₃OH Catalyst Performance Comparison
| Catalyst | Temperature | Yield | Byproducts |
|---|---|---|---|
| Ti(O-iPr)₄ | 60°C | 82% | <2% |
| Sn(Oct)₂ | 80°C | 74% | 5–7% |
| Lipase B (CALB) | 35°C | 68% | Negligible |
Enzymatic approaches using immobilized Candida antarctica lipase B (Novozym 435) show promise for green synthesis but require longer reaction times (48–72 hours).
Recent advances integrate photoredox catalysis with flow reactors to enhance sustainability. A decatungstate anion-mediated process enables C–H functionalization of aliphatic substrates under visible light irradiation:
Continuous Flow Protocol
Key advantages include: